![molecular formula C18H21NO3 B2446064 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide CAS No. 2097903-31-4](/img/structure/B2446064.png)

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

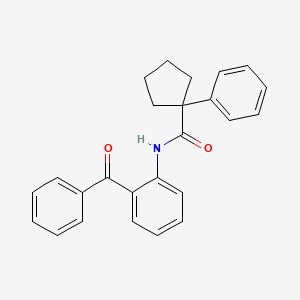

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide, also known as CP-31398, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in cancer research. CP-31398 has been shown to possess anti-cancer properties, making it a promising candidate for the development of new cancer therapies. In

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, such as the one , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . This is particularly important given the global issue of microbial resistance due to the ineffectiveness of currently available antimicrobial medicines .

Protein Tyrosine Kinase Inhibitory Activity

Furan-2-yl (phenyl)methanone derivatives have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity . Some of these derivatives have shown promising activity, in some cases even better than genistein, a positive reference compound .

Cytotoxic Effects

Certain chalcones, which are chemical compounds containing furan derivatives, have been tested for their cytotoxic effects . The results showed that all tested chalcones give different cytotoxic effects toward lung carcinoma .

UV-Visible Absorption

N-acylhydrazones, which include furan-2-yl acrylohydrazide derivatives, have been found to absorb within the 570-635 nm range . This property could be useful in various applications, such as in the development of dyes or sensors .

Electrochemical Properties

The same N-acylhydrazones mentioned above have also demonstrated the ability to undergo quasi-reversible oxidation and reduction processes on a platinum electrode . This suggests potential applications in electrochemical devices or reactions .

Urease Inhibitors

Furan derivatives have been reported to potentially increase the activity of urease inhibitors . This is due to the high electron withdrawing effect of the nitro group and the moderate effect of the chloro group .

Wirkmechanismus

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties . They have been used as medicines in various disease areas .

Mode of Action

Furan derivatives have been reported to exhibit antibacterial activity . They have been used in the search for new drugs due to their remarkable therapeutic efficacy .

Biochemical Pathways

Furan-containing compounds have been reported to exhibit a wide range of advantageous biological and pharmacological properties .

Pharmacokinetics

The pharmacokinetics of furan derivatives can vary widely depending on their specific chemical structure .

Result of Action

Furan derivatives have been reported to exhibit a wide range of biological and pharmacological properties .

Action Environment

The action of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c20-16(12-19-18(21)15-4-1-2-5-15)13-7-9-14(10-8-13)17-6-3-11-22-17/h3,6-11,15-16,20H,1-2,4-5,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNJTRASCZITMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2445982.png)

![1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2445984.png)

![Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2445988.png)

![2-[(2,2-Dimethylcyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2445997.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2445998.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446000.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2446001.png)

![1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone]](/img/structure/B2446003.png)